2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate
Description
This compound is a heterocyclic derivative featuring a 1,2,4-oxadiazole core linked to an azetidine (four-membered nitrogen-containing ring) and an acetamide group. Key structural elements include:
- 3-Benzyl-1,2,4-oxadiazole: Provides rigidity and aromatic interactions, common in bioactive molecules .
- Azetidine: A strained four-membered ring that may improve binding affinity to biological targets due to conformational constraints .
- N-(2-(Trifluoromethyl)phenyl)acetamide: The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, a strategy widely used in drug design .
- Oxalate counterion: Improves crystallinity and solubility, critical for formulation .
Properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2.C2H2O4/c22-21(23,24)16-8-4-5-9-17(16)25-19(29)13-28-11-15(12-28)20-26-18(27-30-20)10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15H,10-13H2,(H,25,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFBRFFOYYMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a derivative of the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an oxadiazole ring, an azetidine moiety, and a trifluoromethyl phenyl group. The presence of these functional groups contributes to its biological properties.
Antimicrobial Activity
Research has identified that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- A study highlighted that derivatives of 1,3,4-oxadiazoles demonstrated potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
- Specific derivatives were shown to inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria, which is crucial for their growth and virulence .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.25 µg/mL | |
| Compound B | E. coli | 0.5 µg/mL | |
| Compound C | Clostridium difficile | 0.003 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Compounds with the oxadiazole scaffold have shown promising results in inhibiting cancer cell proliferation in various types of cancer cells, including breast and colon cancer cell lines .
- Molecular docking studies indicated that these compounds bind effectively to key proteins involved in cancer cell growth regulation.
Anti-inflammatory and Analgesic Effects
Some studies suggest that derivatives of this compound may possess anti-inflammatory properties:
- Research indicates that certain oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Antitubercular Activity : A study evaluated a series of 1,3,4-oxadiazole derivatives for their activity against Mycobacterium tuberculosis. The most active compounds showed significant inhibition in both active and dormant states of the bacteria .
- Neuroprotective Effects : Some derivatives were tested for neuroprotective activity against oxidative stress-induced neuronal damage. The results suggested potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, highlighting key differences in substituents and physicochemical properties:
Key Findings from Structural Comparisons:
Substituent Effects on Lipophilicity :
- The trifluoromethyl (CF₃) group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the trifluoromethoxy (OCF₃) analog (logP ~2.8) .
- Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) further enhance binding to hydrophobic pockets in enzymes or receptors.
Benzothiazole-based compounds (e.g., ) show distinct electronic profiles due to sulfur incorporation, which may favor interactions with cysteine residues in proteins.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , where 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole is coupled to azetidine intermediates under mild conditions (Cs₂CO₃, DMF, room temperature).
- In contrast, benzothiazole derivatives () require microwave-assisted coupling (110°C, 10 min), yielding lower purity (19% yield after chromatography).
Pharmacological Potential: While direct bioactivity data for the target compound is absent, analogs like ZINC35476132 () and benzothiazole derivatives () are reported in antiviral and antimicrobial studies, suggesting similar therapeutic avenues.
Q & A
Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, chloroacetyl chloride is often reacted with amino-oxadiazole intermediates under reflux with triethylamine as a base, followed by purification via recrystallization (e.g., pet-ether or ethanol-DMF mixtures) . Multi-step protocols may involve coupling azetidine derivatives with pre-functionalized oxadiazole moieties using Pd-catalyzed cross-coupling or nucleophilic substitution .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Spectroscopic Analysis : Use -NMR and -NMR to confirm proton/carbon environments (e.g., trifluoromethyl singlet at ~δ 120 ppm in -NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] or [M+Na]).
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (as demonstrated for similar thiadiazole-acetamide derivatives) .
Q. What in vitro assays are appropriate for initial biological profiling?
- Enzyme Inhibition : FLAP binding assays (IC) using radiolabeled ligands or fluorescence polarization .
- Cell-Based Models : Inhibition of leukotriene B4 (LTB4) in human whole blood (IC < 100 nM) .
- Anticancer Screening : MTT assays against cancer cell lines (e.g., IC values for oxadiazole derivatives in the 1–10 µM range) .
Advanced Research Questions
Q. How do substituents on the benzyl or trifluoromethyl groups influence target binding and selectivity?
- Benzyl Modifications : Electron-withdrawing groups (e.g., -Br, -CF) enhance FLAP binding affinity (IC < 10 nM), while bulky substituents may reduce permeability .
- Trifluoromethyl Position : Ortho-substitution on the phenyl ring improves metabolic stability by shielding the amide bond from hydrolysis .
- SAR Table :
| Substituent | FLAP IC (nM) | LTB4 Inhibition (nM) |
|---|---|---|
| -CF (ortho) | 8.2 ± 1.1 | 89 ± 12 |
| -Br (para) | 6.5 ± 0.9 | 75 ± 9 |
Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?
- Pharmacokinetic Bridging : Compare plasma protein binding (e.g., >95% binding reduces free drug availability) with unbound IC values .
- Species-Specific Metabolism : Use hepatic microsomal stability assays (human vs. murine) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Dose-Adjustment Models : Apply allometric scaling to predict human-equivalent doses from murine ex vivo studies .
Q. What strategies optimize DMPK properties for improved bioavailability?
- Lipophilicity Reduction : Introduce polar groups (e.g., -OH, -OMe) to lower logP (<3.0) and enhance solubility.
- CYP Inhibition Screening : Prioritize compounds with low inhibition of CYP3A4/2D6 to minimize drug-drug interaction risks .
- Prodrug Approaches : Mask acidic/basic moieties (e.g., ester prodrugs) to enhance oral absorption .
Methodological Notes
- Data Contradictions : If in vitro FLAP binding IC values (e.g., 5 nM) do not align with cellular LTB4 inhibition (e.g., 150 nM), evaluate membrane permeability (e.g., PAMPA assay) or efflux transporter involvement (e.g., P-gp) .
- Advanced Analytics : Use molecular dynamics simulations to model azetidine-oxadiazole conformational flexibility and predict binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
